molecular formula C14H17NO B564808 4-(Benzyloxy)cyclohexanecarbonitrile CAS No. 95233-32-2

4-(Benzyloxy)cyclohexanecarbonitrile

Cat. No.: B564808
CAS No.: 95233-32-2
M. Wt: 215.296
InChI Key: YPSGELVBFTTZTF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)cyclohexanecarbonitrile is an organic compound with the molecular formula C₁₄H₁₇NO. It is a nitrile derivative, characterized by the presence of a benzyloxy group attached to a cyclohexane ring, which in turn is bonded to a carbonitrile group. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxycyclohexane intermediate. This intermediate is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide to introduce the nitrile group.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)cyclohexanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used.

Major Products Formed

    Oxidation: Benzoic acid or benzaldehyde derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Benzyloxy)cyclohexanecarbonitrile is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of bioactive molecules and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)cyclohexanecarbonitrile depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The benzyloxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound. The nitrile group can undergo nucleophilic addition reactions, forming various derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)cyclohexanecarbonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-(Ethoxy)cyclohexanecarbonitrile: Contains an ethoxy group instead of a benzyloxy group.

    4-(Phenoxy)cyclohexanecarbonitrile: Features a phenoxy group in place of the benzyloxy group.

Uniqueness

4-(Benzyloxy)cyclohexanecarbonitrile is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

4-phenylmethoxycyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-5,12,14H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSGELVBFTTZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675688
Record name 4-(Benzyloxy)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95233-32-2
Record name 4-(Benzyloxy)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-(benzyloxy)cyclohexanecarboxamide (2.33 g, 10 mmol, 1.0 equiv) in THF (dry, 50 mL) was added trifluoroacetic anhydride (4.16 mL, 30 mmol, 3.0 equiv) dropwise at room temperature. The resulting clear solution was stirred at room temperature for 30 min and then concentrated to give the residue. H2O (50 mL) was added. The aqueous phase was extracted with MTBE (3×50 mL). The combined organic solution was washed with brine (50 mL), dried over anhydrous Na2SO4, concentrated to give 2.1 g (yield 97%) of 4-(benzyloxy)cyclohexanecarbonitrile as a pale yellow oil.
Name
4-(benzyloxy)cyclohexanecarboxamide
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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